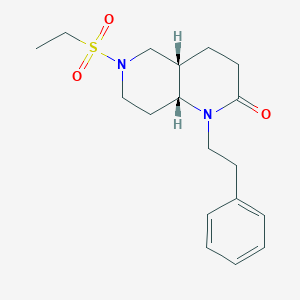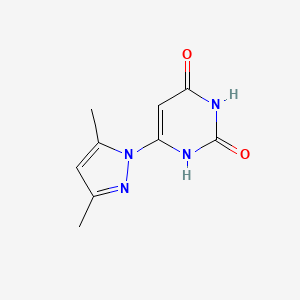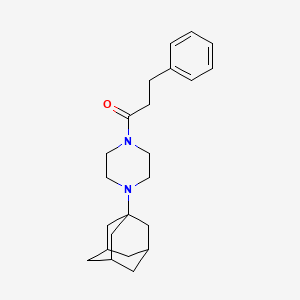![molecular formula C19H25N3O2 B5499387 9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane, commonly known as CUDC-101, is a novel small molecule inhibitor that has shown promising results in preclinical and clinical studies as a potential therapeutic agent for various types of cancers.
Mécanisme D'action
CUDC-101 exerts its anti-cancer effects through multiple mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancers and promote cell proliferation and survival. CUDC-101 also inhibits the activity of HDACs, which regulate gene expression and are often dysregulated in cancer cells. By inhibiting these signaling pathways, CUDC-101 induces cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been tested in various cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown dose-dependent inhibition of cell proliferation and induction of apoptosis. In animal models of cancer, CUDC-101 has been shown to inhibit tumor growth and metastasis, and to increase survival rates. CUDC-101 has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CUDC-101 is its broad-spectrum activity against multiple signaling pathways that are dysregulated in cancer cells. This makes it a potential therapeutic agent for various types of cancers. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which could lead to improved treatment outcomes. However, one limitation of CUDC-101 is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics. This could be addressed by developing new formulations or delivery methods.
Orientations Futures
There are several future directions for the research and development of CUDC-101. One direction is to optimize its pharmacokinetics and develop new formulations or delivery methods to improve its bioavailability and efficacy. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors. Additionally, the mechanism of action of CUDC-101 could be further elucidated to identify new targets and pathways for cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of CUDC-101 in human patients.
Méthodes De Synthèse
The synthesis of CUDC-101 involves a series of chemical reactions, starting from commercially available starting materials. The key steps in the synthesis include the formation of an indazole ring, a spirocyclic lactam, and a urea linkage. The final product is obtained by purification through column chromatography. The synthesis of CUDC-101 has been reported in several research articles, and the yield and purity of the product have been optimized.
Applications De Recherche Scientifique
CUDC-101 has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). CUDC-101 has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
(1,5-dimethylindazol-3-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-3-4-16-15(13-14)17(20-21(16)2)18(23)22-9-5-19(6-10-22)7-11-24-12-8-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYMUCSDYTJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)N3CCC4(CC3)CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)

![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)

![1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5499401.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)
